molecular formula C19H16ClN5O4S B2496766 N-(4-amino-2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide CAS No. 888422-93-3

N-(4-amino-2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2496766
CAS RN: 888422-93-3
M. Wt: 445.88
InChI Key: YWCXEPYQEMLKQR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group, a thioether group, a pyrimidine ring, and a nitrobenzamide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its specific molecular structure and the nature of its functional groups. For example, the presence of an amino group could make it a base, while the nitro group could make it acidic .

Scientific Research Applications

Antitumor Activity

The compound exhibits promising antitumor properties. Specifically, a derivative—N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide (15o) —has been evaluated for its antiproliferative activity against human cancer cell lines. Notably, it demonstrated an IC50 value of 1.96 ± 0.15 μM against PC-3 cells, outperforming the well-known drug gefitinib . Further studies revealed that compound 15o inhibits tumor cell migration and arrests the cell cycle in the S phase. Additionally, it significantly reduces colony formation in PC-3 cells.

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s being studied for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

N-[4-amino-2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O4S/c1-10-13(6-3-7-14(10)25(28)29)17(26)22-15-16(21)23-19(24-18(15)27)30-9-11-4-2-5-12(20)8-11/h2-8H,9H2,1H3,(H,22,26)(H3,21,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCXEPYQEMLKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide

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